molecular formula C14H12N2 B11891048 2-Methyl-3-phenylimidazo[1,2-a]pyridine

2-Methyl-3-phenylimidazo[1,2-a]pyridine

Cat. No.: B11891048
M. Wt: 208.26 g/mol
InChI Key: UYURFDNPGHDRFZ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylimidazo[1,2-a]pyridine is a high-value nitrogen-fused heterocyclic compound serving as a privileged scaffold in medicinal chemistry and materials science. This core structure is a versatile building block for constructing diverse derivatives, enabling rapid exploration of structure-activity relationships and the development of novel functional molecules. In pharmaceutical research, the imidazo[1,2-a]pyridine scaffold is recognized as a priority pharmacophore and forms the core of several marketed drugs, exhibiting a wide spectrum of biological activities including analgesic, anticancer, antiosteoporotic, and anxiolytic properties . Researchers utilize this scaffold in the design of positive allosteric modulators of the GABAA receptor for investigating non-dopaminergic mechanisms in neurological disorders . The compound's structure is also highly amenable to palladium-catalyzed cross-coupling reactions and C-H functionalization , allowing for efficient introduction of diverse substituents at various positions . These synthetic transformations are crucial for creating targeted libraries for high-throughput screening in drug discovery campaigns. In materials science, imidazo[1,2-a]pyridine derivatives exhibit significant photophysical properties and are investigated for applications in organic light-emitting devices (OLEDs), fluorescent sensors, and molecular logic gates . The electron-rich nature of the heterocyclic system makes it an excellent candidate for developing advanced organic materials with tailored electronic characteristics. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-3-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2/c1-11-14(12-7-3-2-4-8-12)16-10-6-5-9-13(16)15-11/h2-10H,1H3

InChI Key

UYURFDNPGHDRFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CC=CC=C3

Origin of Product

United States

Exploration of Biological Activities and Pharmacological Mechanisms of 2 Methyl 3 Phenylimidazo 1,2 a Pyridine Analogues

Central Nervous System (CNS) Activity Profiles

Analogues of 2-Methyl-3-phenylimidazo[1,2-a]pyridine have shown significant interactions with the central nervous system, exhibiting a range of activities from modulating GABAergic receptors to demonstrating neuroprotective effects.

Positive Allosteric Modulation of GABAergic Receptors

Certain 3-aminomethyl derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been identified as positive allosteric modulators of GABA-A receptors. nih.gov A study focusing on fluorinated derivatives highlighted a compound with high affinity for the GABA-A receptor (Ki = 27.2 nM). nih.gov This modulation is significant as dysfunction in the GABAergic system is implicated in the pathophysiology of schizophrenia, suggesting that enhancing GABAergic transmission could be a viable therapeutic strategy. nih.gov The activity of these compounds is often compared to zolpidem, a known modulator of GABA-A receptors. nih.govnih.gov

Anxiolytic, Hypnotic, and Anticonvulsant Potential

The imidazo[1,2-a]pyridine (B132010) scaffold is a core component of several drugs with anxiolytic and hypnotic properties, such as alpidem (B1665719) and zolpidem. nih.govbeilstein-journals.org Research into 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides, designed as non-benzodiazepine anxiolytics, has revealed compounds with potent anxiolytic and hypnotic effects. nih.gov One such compound, compound 148, acts as a full agonist at benzodiazepine (B76468) receptors and has shown efficacy in animal models of anxiety. nih.gov Furthermore, this compound demonstrated a better side-effect profile than diazepam in terms of neurotoxicity and potentiation of ethanol-induced sleep time in mice. nih.gov

Derivatives of 2-phenyl-imidazo[1,2-a]pyridine have also been investigated as ligands for peripheral benzodiazepine receptors (PBRs), which are involved in the synthesis of neuroactive steroids. nih.gov These steroids are known for their anxiolytic, anticonvulsant, sedative, and hypnotic effects. nih.gov Compounds such as CB 34, CB 50, and CB 54 have shown high affinity for PBRs, stimulating steroidogenesis in the brain and periphery. nih.gov The anticonvulsant activity of imidazo[1,2-a]pyridine derivatives has also been demonstrated in models of pentylenetetrazole-induced seizures. nih.gov

Neuroprotective Aspects

Some imidazo[1,2-a]pyridine analogues have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Derivatives of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) have been developed as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov This suggests their potential role in both diagnosis and monitoring of the disease. nih.gov

Furthermore, the compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine found in cooked meat, has been shown to be selectively toxic to dopaminergic neurons in vitro. nih.govresearchgate.net This toxicity is likely mediated by oxidative stress. nih.govresearchgate.net Interestingly, treatment with a blueberry extract, known for its antioxidant properties, was able to protect dopaminergic neurons from PhIP-induced toxicity. nih.gov This highlights a potential avenue for neuroprotection against environmental toxins that share a similar chemical scaffold.

Antimicrobial Efficacy

Analogues of this compound have demonstrated significant antimicrobial activity against a range of pathogens, including fungi and bacteria. nih.govnih.gov

Antifungal Spectrum and Mechanism of Action (e.g., against Candida species)

Imidazo[1,2-a]pyridine derivatives have shown promise as antifungal agents, particularly against Candida species. nih.govnih.gov While some compounds initially showed no activity against Candida albicans, they were effective against a strain lacking efflux pumps, suggesting that the wild-type fungus can actively remove these compounds. nih.gov The mechanism of action appears to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, these compounds lead to the accumulation of lanosterol (B1674476) at the expense of ergosterol, pointing to the inhibition of lanosterol demethylase as the likely target. nih.gov Molecular docking studies have also suggested that imidazo[1,2-a]pyrimidines may exert their antifungal activity against C. albicans by binding to the CYP51 enzyme. nih.gov

Antibacterial and Antimycobacterial Properties (e.g., anti-TB agents)

The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" scaffold for its broad applications in medicinal chemistry, including the development of antibacterial and antimycobacterial agents. beilstein-journals.orgnih.gov Several derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov

One class of compounds, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, exhibited excellent in vitro activity against drug-susceptible Mtb and was also active against MDR strains. nih.gov Another series, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, showed potent anti-TB activity against both replicating and non-replicating Mtb. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential enzymes in the bacterium. For instance, 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of Mtb pantothenate synthetase (PS). nih.gov

Beyond Mtb, other imidazo[1,2-a]pyridine derivatives have shown moderate antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and B. subtilis. mdpi.com

Data Tables

Table 1: CNS Activity of Selected 2-Phenylimidazo[1,2-a]pyridine Analogues

Compound/Derivative ClassTarget/MechanismObserved ActivityReference(s)
Fluorinated 3-aminomethyl derivativesPositive allosteric modulator of GABA-A receptorHigh affinity for GABA-A receptor (Ki = 27.2 nM) nih.gov
2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides (e.g., compound 148)Full agonist at benzodiazepine receptorsAnxiolytic, hypnotic nih.gov
2-Phenyl-imidazo[1,2-a]pyridine derivatives (e.g., CB 34, CB 50, CB 54)Ligands for peripheral benzodiazepine receptors (PBRs)Stimulation of neurosteroid synthesis, anticonvulsant nih.gov
6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) derivativesImaging agent for β-amyloid plaquesPotential for Alzheimer's diagnosis and monitoring nih.gov
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)Induces oxidative stressSelective toxicity to dopaminergic neurons nih.govresearchgate.net

Table 2: Antimicrobial Activity of Selected 2-Phenylimidazo[1,2-a]pyridine Analogues

Compound/Derivative ClassTarget Organism(s)Mechanism of ActionObserved ActivityReference(s)
Imidazo[1,2-a]pyridines and pyrimidinesCandida albicans (efflux-deficient strain)Inhibition of ergosterol biosynthesis (putative inhibition of lanosterol demethylase)Antifungal (MICs 2-64 µg/ml) nih.gov
Imidazo[1,2-a]pyrimidinesCandida albicansBinding to CYP51 enzyme (proposed)Antifungal nih.gov
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (drug-susceptible and MDR)Not specifiedAnti-TB (MIC90 0.069–0.174 µM) nih.gov
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (replicating, non-replicating, MDR, XDR)Not specifiedAnti-TB (MIC90 0.4–1.9 µM for replicating/non-replicating) nih.gov
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidesMycobacterium tuberculosisInhibition of pantothenate synthetase (PS)Anti-TB (MIC90 4.53 µM for most active compound) nih.gov
Imidazo[1,2-a]pyridine-thieno[2,3-d]pyrimidine hybridsS. aureus, E. coli, B. subtilisNot specifiedModerate antibacterial activity mdpi.com

Enzyme Inhibitory Actions

Glycosidase and Amylase Enzyme Modulation

Analogues of this compound have been investigated for their potential to modulate the activity of carbohydrate-metabolizing enzymes, which is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov By inhibiting enzymes like α-glucosidase and α-amylase, the breakdown of complex carbohydrates into glucose is slowed, leading to reduced post-meal blood sugar spikes. nih.gov

A series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase. nih.gov These studies revealed that these analogues exhibit significant in vitro inhibitory activity against both enzymes, suggesting their potential as antihyperglycemic agents. nih.gov The inhibition of these enzymes is a validated approach for managing type 2 diabetes. nih.govnih.gov

H+/K+-ATPase Inhibition (Proton Pump Inhibition)

Certain imidazo[1,2-a]pyridine analogues have been identified as inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in acid secretion in the stomach, and its inhibition is a primary mechanism for treating acid-related disorders. nih.govresearchgate.net

One notable example is SCH 28080, a hydrophobic imidazopyridine, which has been shown to reversibly inhibit the H+/K+-ATPase. nih.gov Its inhibitory action is believed to occur on the luminal side of the enzyme, with the protonated, positively charged form of the compound being the active species. nih.gov Structure-activity studies have led to the development of potent antiulcer agents within this class, such as 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine. researchgate.netbio-conferences.org Another compound, SPI-447, also directly inhibits gastric H+,K+-ATPase activity in a manner that is independent of sulfhydryl groups. nih.gov

The development of potassium-competitive acid blockers (P-CABs) represents a significant advancement in this area. psu.edu Unlike traditional proton pump inhibitors (PPIs), which require an acidic environment for activation, P-CABs can inhibit the proton pump in a reversible and K+-competitive manner. psu.edu Some imidazo[1,2-a]pyridine derivatives fall into this category of next-generation acid suppressants. psu.edu

Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Inhibition

The platelet-derived growth factor receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and migration. nih.govnih.gov Its dysregulation is implicated in various diseases, including cancer and fibrosis. nih.gov Consequently, inhibitors of PDGFR kinase are of significant therapeutic interest. nih.govnih.gov

Research has led to the discovery of imidazo[1,2-a]pyridine derivatives that act as potent and selective inhibitors of PDGFR. nih.gov Through molecular modeling and structure-activity relationship (SAR) studies, analogues have been designed with improved potency and selectivity. nih.gov For instance, the introduction of a fluorine-substituted piperidine (B6355638) was found to reduce P-glycoprotein-mediated efflux, thereby enhancing oral bioavailability. nih.gov The inhibition of PDGFR tyrosine kinase by these compounds has been shown to effectively block the migration and proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis and restenosis. nih.gov

Other Pharmacological Applications

Anti-inflammatory Actions

Imidazo[1,2-a]pyridine derivatives have demonstrated notable anti-inflammatory properties. nih.govnih.govresearchgate.net Some of these compounds have been shown to be more potent than established anti-inflammatory drugs like celecoxib, albeit through different mechanisms of action. researchgate.net

One mechanism of their anti-inflammatory effect involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net For example, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to preferentially inhibit COX-2. researchgate.net Other derivatives have been found to reduce carrageenan-induced paw edema, a common model for acute inflammation. researchgate.net Furthermore, a novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Antiviral Activities

The imidazo[1,2-a]pyridine scaffold has been a source of compounds with significant antiviral activity. nih.govnih.gov Analogues bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov

Specifically, compounds such as 2-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridine and its substituted derivatives have demonstrated potent anti-HCMV activity with high therapeutic indices. nih.gov These findings highlight the potential of this chemical class in the development of novel antiviral agents.

Antiprotozoal Efficacy

Imidazo[1,2-a]pyridine derivatives have also been investigated for their efficacy against various protozoal infections. nih.govnih.gov The broad biological profile of this scaffold extends to activity against parasites such as Leishmania. While specific details on the antileishmanial activity of this compound analogues are part of a broader exploration of this chemical class, the general potential of imidazo[1,2-a]pyridines as antiprotozoal agents is recognized. nih.gov

Data Tables

Table 1: Glycosidase and Amylase Inhibition by Imidazo[1,2-a]pyridine Analogues

Compound ClassTarget EnzymeActivityReference
Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesα-GlucosidaseSignificant Inhibition nih.gov
Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesα-AmylaseSignificant Inhibition nih.gov

Table 2: H+/K+-ATPase Inhibition by Imidazo[1,2-a]pyridine Analogues

CompoundMechanism of ActionKey FindingReference
SCH 28080Reversible H+/K+-ATPase inhibitionActive species is the protonated form nih.gov
3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridineProton Pump InhibitionPotent antiulcer agent researchgate.netbio-conferences.org
SPI-447Direct H+/K+-ATPase inhibitionSH group-independent nih.gov

Table 3: PDGFR Kinase Inhibition by Imidazo[1,2-a]pyridine Analogues

Compound FeatureEffectOutcomeReference
Fluorine-substituted piperidineReduced P-glycoprotein-mediated effluxImproved oral bioavailability nih.gov
Imidazo[1,2-a]pyridine corePDGFR tyrosine kinase inhibitionInhibition of vascular smooth muscle cell migration and proliferation nih.gov

Table 4: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Analogues

CompoundMechanismModelReference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidPreferential COX-2 inhibitionIn vitro enzyme assay researchgate.net
LASSBio-1145PGHS-2 inhibitionCarrageenan-induced rat paw edema researchgate.net
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)Modulation of STAT3/NF-κB/iNOS/COX-2 pathwayBreast and ovarian cancer cell lines nih.gov

Table 5: Antiviral Activity of Imidazo[1,2-a]pyridine Analogues

CompoundVirusActivityReference
2-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridineHuman Cytomegalovirus (HCMV)Highly active nih.gov
6-bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridineHuman Cytomegalovirus (HCMV)Highly active nih.gov
7-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridineHuman Cytomegalovirus (HCMV)Highly active nih.gov

Structure Activity Relationship Sar Studies and Pharmacophore Analysis for 2 Methyl 3 Phenylimidazo 1,2 a Pyridine Framework

Positional and Electronic Effects of Substituents on Biological Potency

The biological activity of 2-methyl-3-phenylimidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on both the imidazo[1,2-a]pyridine (B132010) core and the phenyl ring.

Substitutions on the Imidazo[1,2-a]pyridine Core:

Position 2: The 2-position often accommodates various groups that can influence potency and selectivity. For instance, in a series of PI3Kα inhibitors, different amine substituents at the 2-position of the imidazo[1,2-a]pyridine core were explored, revealing that pyrrolidine (B122466) provided the highest inhibitory activity. semanticscholar.org

Position 6: The 6-position is a key site for modification. In the context of c-Met inhibitors, the introduction of heteroaryl and phenyl groups at this position was investigated. nih.gov It was found that polar groups on a 6-phenyl substituent significantly influenced cellular activity. nih.gov Specifically, benzonitrile (B105546) analogues demonstrated improved c-Met inhibition. nih.gov Conversely, for PI3Kα inhibitors, neither a chloro nor a hydrogen substituent at the 6-position showed a positive effect on potency compared to a methyl group. semanticscholar.org

Position 8: For PI3Kα inhibitors, establishing a pyridinesulfonamide at the 8-position was found to be an optimal substitution for enhancing potency. semanticscholar.org

Substitutions on the Phenyl Ring:

Position 3-Phenyl Ring: In the development of P2Y1 antagonists, the introduction of a cyano group at the meta-position of the phenyl ring on an amide linkage resulted in better inhibitory potency against platelet aggregation compared to a para-substitution. acs.org For nitro-substituted compounds, meta- and ortho-substitutions were favorable for maintaining antiplatelet activity, while the para-nitro-substituted compound was inactive. acs.org The introduction of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring also maintained antiplatelet activity. acs.org

2-Phenyl Ring: For ligands targeting the 18-kDa translocator protein (TSPO), a methoxy group at the para position of the 2-phenyl ring, in place of a chlorine atom, led to a tenfold stimulation of steroid production, highlighting the significant impact of electronic effects at this position. nih.gov

The following table summarizes the observed effects of substituents on the biological potency of this compound derivatives against various targets.

TargetPosition of SubstitutionSubstituentEffect on Potency
c-Met6-positionHeteroaryl (e.g., pyridinyl with cyano group)Good inhibition
c-Met6-positionPhenyl with polar groups (e.g., benzonitrile)Improved cellular activity
PI3Kα2-positionPyrrolidineIncreased inhibitory rate
PI3Kα6-positionChloro or Hydrogen (vs. Methyl)No positive effect
PI3Kα8-positionPyridinesulfonamideOptimal for potency
P2Y13-Phenyl (meta vs. para)Cyano group on amide linkageMeta > Para
P2Y13-Phenyl (ortho, meta vs. para)Nitro groupOrtho, Meta maintained activity; Para was inactive
TSPO2-Phenyl (para)Methoxy (vs. Chlorine)Tenfold stimulation of steroidogenesis

Conformational Flexibility and Its Influence on Receptor Binding and Selectivity

The three-dimensional conformation of this compound derivatives plays a critical role in their interaction with biological targets. The relative orientation of the phenyl ring and the imidazo[1,2-a]pyridine core, as well as the flexibility of substituent groups, can significantly impact binding affinity and selectivity.

The ability of a molecule to adopt different conformations can also be influenced by its environment, such as pH. While not directly on the this compound framework, studies on antibody combining sites have shown that pH-dependent conformational changes can alter binding properties, including the number of ligands bound and binding affinity. elsevierpure.com This highlights the general principle that the conformational flexibility of a binding site and its ligand are crucial for their interaction.

Identification of Key Structural Motifs and Pharmacophoric Elements for Specific Biological Targets

Pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with a specific biological target. For the this compound framework, several key pharmacophoric elements have been identified for different targets.

TSPO Ligands: For agonistic activity at the TSPO, leading to steroidogenesis, a key feature appears to be the presence of an electron-donating group, such as a methoxy group, at the para position of the 2-phenyl ring. nih.gov In contrast, more lipophilic compounds in the same series acted as antagonists. nih.gov This suggests a delicate balance of electronic and lipophilic properties is required to switch between agonism and antagonism.

c-Met Inhibitors: For potent c-Met inhibition, a pharmacophore model would include the imidazo[1,2-a]pyridine core, a substituent at the 6-position capable of forming polar interactions (such as a cyano-substituted phenyl or pyridinyl group), and appropriate substitutions at other positions to optimize kinase binding. The identification of a selective and potent c-Met inhibitor, compound 22e, underscores the importance of the imidazo[1,2-a]pyridine scaffold in this context. nih.gov

Melatonin (B1676174) Receptor Ligands: In the design of melatonin receptor ligands, an N-acetylaminoethyl side chain, a known pharmacophoric element for melatonin agonists, was attached to the 3-position of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold. This led to compounds with good affinity for both MT1 and MT2 receptors. nih.gov A key finding was that a 6-methoxy group on the imidazo[1,2-a]pyridine ring was crucial for affinity. nih.gov

Design Principles for Enhanced Target Selectivity and Specificity

Building upon SAR and pharmacophore analysis, several design principles can be employed to enhance the selectivity and specificity of this compound derivatives.

Exploiting Subtle Structural Differences in Binding Sites: Selectivity can be achieved by designing molecules that specifically interact with unique features of the target receptor while avoiding interactions with off-target receptors. For melatonin receptors, subtle modifications to the side chain at the 3-position of the 2-phenylimidazo[1,2-a]pyridine core led to compounds with selectivity for the MT2 receptor over the MT1 receptor. nih.gov

Conformational Constraint: As previously discussed, rigidifying the molecular structure can pre-organize the ligand into a conformation that is optimal for binding to the desired target, thereby increasing both potency and selectivity. acs.org This strategy can also reduce binding to other targets that may favor a different conformation.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can be a powerful strategy to improve selectivity and other drug-like properties. In the development of c-Met inhibitors, bioisosteric replacement was a key design element that led to the identification of a potent and selective inhibitor. nih.gov

Structure-Based Design: When the three-dimensional structure of the target is known, structure-based design techniques can be employed to design ligands that fit precisely into the binding site and form specific interactions with key amino acid residues. This approach was utilized in the development of potent and selective Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov

By systematically applying these design principles, researchers can optimize the this compound framework to generate highly selective and potent molecules for a wide range of therapeutic applications.

Computational Chemistry and in Silico Modeling Approaches in the Research of 2 Methyl 3 Phenylimidazo 1,2 a Pyridine Derivatives

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of imidazo[1,2-a]pyridine (B132010) derivatives. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying the electronic structure, reactivity, and spectroscopic properties of these molecules.

The electronic properties of a molecule are crucial determinants of its chemical behavior and reactivity. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.orgscirp.org A smaller energy gap suggests higher polarizability, greater chemical reactivity, and biological activity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Quantum computational studies on various imidazo[1,2-a]pyridine derivatives, often performed at the B3LYP/6-311G++(d,p) level of theory, have been used to calculate these and other global chemical reactivity parameters. acs.org These descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's stability and reactivity. acs.org

Table 1: Key Chemical Reactivity Descriptors Calculated from HOMO and LUMO Energies

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. acs.org
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from an equilibrium state. acs.org
Electrophilicity Index (ω) μ2 / 2ηMeasures the energy lowering due to maximal electron flow between donor and acceptor.
Chemical Softness (S) 1 / 2ηThe reciprocal of hardness; indicates a molecule's polarizability. nih.gov

Studies on imidazo[1,2-a]pyrimidine Schiff base derivatives determined these parameters using the DFT method at the B3LYP/6–31 G(d,p) basis set to understand the relationship between molecular structure and reactivity. nih.gov The analysis of frontier molecular orbitals is critical for studying the mobility of electronic charges within the molecular system. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. acs.orgnih.gov MEP maps are generated from DFT calculations and visualized using a color spectrum.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In imidazo[1,2-a]pyridine derivatives, these regions are often located around nitrogen atoms or oxygen atoms of carbonyl groups if present. acs.org

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms. acs.orgnih.gov

Green Regions: Correspond to areas of zero potential. acs.org

This analysis provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps identify potential binding sites on the molecule's surface. nih.gov In addition to MEP, Mulliken atomic charge distribution analysis is performed to understand the charge distribution on individual atoms within the molecule, further clarifying intramolecular charge transfers. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. Theoretical spectra are computed for optimized molecular geometries and are often compared with experimental data to confirm structural assignments. researchgate.net A detailed study on the parent imidazo[1,2-a]pyridine molecule utilized DFT calculations with BLYP, B3LYP, and B3PW91 functionals to obtain the geometry, frequency, and intensity of its vibrational bands. researchgate.net The calculated wavenumbers and intensities showed good agreement with experimental FT-IR spectra, allowing for reliable vibrational assignments. researchgate.net The classification of normal modes is often aided by calculating the Potential Energy Distribution (PED). mdpi.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Imidazo[1,2-a]pyridine

Mode DescriptionCalculated Frequency (cm-1) (B3LYP)Experimental Frequency (cm-1) (IR Vapour)
C-N-C-C Torsion (Pyridine Ring)207201
C-C-N-C Torsion (Pyridine Ring)229227
Ring Deformation425425
C-H Out-of-plane Bend749750
C-C Stretch (Pyridine Ring)13321333
C=N Stretch (Imidazole Ring)15121513
Data sourced from a study on the vibrational assignments of the imidazo[1,2-a]pyridine molecule. researchgate.net

Furthermore, Potential Energy Curves (PECs) are calculated to study specific molecular processes, such as intramolecular proton transfer. For 2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives, PECs were computed to investigate the excited-state intramolecular proton transfer (ESIPT) process, revealing that for many derivatives, it is a barrier-less process in the gas phase. tandfonline.com

Molecular Docking and Dynamics Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is central to structure-based drug design, allowing researchers to understand and predict ligand-protein interactions at the atomic level.

Docking simulations place a ligand, such as a 2-methyl-3-phenylimidazo[1,2-a]pyridine derivative, into the binding site of a target protein. The resulting complex is then analyzed to identify key intermolecular interactions that stabilize the binding. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors (e.g., -NH, -OH groups) and acceptors (e.g., C=O, N atoms).

Hydrophobic Interactions: Occur between nonpolar residues of the protein and nonpolar regions of the ligand, such as phenyl rings.

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings.

For instance, docking studies of novel imidazo[1,2-a]pyridine derivatives into the active site of oxidoreductase, an enzyme implicated in breast cancer, revealed interactions with key amino acid residues like His 222, Tyr 216, and Lys 270. researchgate.net In another study, a new imidazo[1,2-a]pyridine derivative was docked into the NF-κB p50 subunit, where it was found to form two hydrogen bonds within the active site pocket. nih.gov

A primary output of molecular docking is the prediction of the ligand's binding mode and its binding affinity. The binding mode refers to the specific conformation and orientation of the ligand within the protein's active site. The binding affinity is a quantitative measure of the strength of the interaction, typically expressed as a binding energy score (e.g., in kcal/mol). A more negative score generally indicates a stronger, more favorable interaction.

Several studies have successfully used this approach for imidazo[1,2-a]pyridine derivatives.

A derivative designed as a potential inhibitor for breast cancer progression exhibited a high binding energy of -9.207 kcal/mol with the enzyme oxidoreductase. researchgate.net

In the context of COVID-19 research, an imidazo[1,2-a]pyrimidine derivative showed a remarkable binding affinity of -9.1 kcal/mol to the human ACE2 receptor and -7.3 kcal/mol to the spike protein, suggesting its potential as a viral entry inhibitor. nih.gov

The screening of various imidazo[1,2-a]pyridin-3-yl derivatives against targets like human GABAa and CXCR4 has been performed to predict their selectivity and binding affinities, guiding the selection of candidates for further in vitro testing. acs.org

These computational predictions of binding modes and affinities are crucial for prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery pipeline. nih.gov

Chemogenomic Approaches for Mechanism of Action Elucidation

Chemogenomics integrates chemical and genomic data to systematically identify the biological targets of small molecules and elucidate their mechanisms of action. For this compound derivatives, these approaches are crucial for understanding their therapeutic effects and potential side effects.

Network pharmacology is a key chemogenomic tool used to explore the complex interactions between drugs, targets, and diseases. A recent study on novel imidazo[1,2-a]pyridine derivatives as potential anti-tuberculosis (anti-TB) agents utilized network pharmacology to identify their possible targets and pathways against Mycobacterium tuberculosis (Mtb) infection. The analysis revealed that out of 455 putative targets for these derivatives, 24 were identified as potential targets for the treatment of Mtb infection nih.gov. This approach helps to build a comprehensive picture of how these compounds exert their antimycobacterial effects by modulating multiple targets within the pathogen.

Further computational studies, including molecular docking and dynamics simulations, have been employed to validate the findings from network pharmacology. These simulations have confirmed stable interactions between the imidazo[1,2-a]pyridine derivatives and the active sites of their predicted core targets, reinforcing their potential as novel anti-TB drug candidates nih.gov.

In Silico Screening and Lead Optimization Strategies

In silico screening and lead optimization are critical computational strategies for identifying promising new drug candidates and refining their properties to enhance efficacy and reduce toxicity. These methods are widely applied in the research of this compound derivatives.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach has been successfully used to explore the potential of imidazo[1,2-a]pyridine derivatives for various therapeutic applications.

For instance, an innovative collaborative virtual screening project was undertaken to investigate an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. By probing five proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical diversity of the initial hit compound. This led to the identification of derivatives with improved antiparasitic activity and a better selectivity index nih.govrsc.orgresearchgate.net. The structure-activity relationships derived from this virtual screening guided subsequent hit optimization, opening new avenues for the development of more effective anti-leishmanial agents rsc.org.

In another study, imidazo[1,2-a]pyridin-3-yl derivatives were screened in silico against several human biological targets, including farnesyl diphosphate synthase, phosphodiesterase 3B, GABAa, and CXCR4, to predict their selectivity and binding affinity. Molecular docking studies were performed using the Molegro Virtual Docker to simulate the interactions between the compounds and the target proteins acs.org. Such studies are instrumental in identifying the most promising candidates for further experimental validation.

Lead Optimization:

Once a promising "hit" or "lead" compound is identified, lead optimization strategies are employed to improve its pharmacological and pharmacokinetic properties. Computational modeling plays a significant role in this process by predicting how structural modifications will affect a compound's activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For a series of 2-phenylimidazo[1,2-b]pyridazine derivatives, which are structurally related to the imidazo[1,2-a]pyridine core, molecular modeling was used to investigate their interaction with human Cav3.1 voltage-gated calcium channels. The calculated binding modes of these compounds were compared to that of a known selective blocker, providing a basis for the future rational optimization of this class of compounds as potential antiepileptic drugs nih.govresearchgate.net.

Similarly, in the context of developing inhibitors for SARS-CoV-2 cell entry, molecular docking studies were performed on newly synthesized imidazo[1,2-a]pyrimidine derivatives. These studies targeted the human ACE2 receptor and the spike protein of the virus. The results showed that some of the synthesized compounds exhibited remarkable binding affinity to these targets, suggesting their potential as effective entry inhibitors nih.gov. In silico ADMET and drug-likeness predictions further supported their promising drug-like characteristics nih.gov.

The following table summarizes some of the key in silico studies conducted on imidazo[1,2-a]pyridine and related derivatives:

Compound Class Computational Method Biological Target/Application Key Findings
Imidazo[1,2-a]pyridine derivativesNetwork Pharmacology, Molecular Docking, Molecular DynamicsMycobacterium tuberculosisIdentified 24 potential anti-TB targets; confirmed stable binding to core targets. nih.gov
Imidazo[1,2-a]pyridine hitCollaborative Virtual ScreeningVisceral leishmaniasisExpanded chemotype, improved antiparasitic activity and selectivity. nih.govrsc.orgresearchgate.net
Imidazo[1,2-a]pyridin-3-yl derivativesMolecular Docking (Molegro Virtual Docker)Human farnesyl diphosphate synthase, phosphodiesterase 3B, GABAa, CXCR4Predicted selectivity and binding affinities for various human protein targets. acs.org
2-Phenylimidazo[1,2-b]pyridazine derivativesMolecular ModelingHuman Cav3.1 voltage-gated calcium channelsElucidated binding modes, providing a basis for lead optimization as antiepileptic agents. nih.govresearchgate.net
Imidazo[1,2-a]pyrimidine Schiff base derivativesMolecular Docking, ADMET PredictionHuman ACE2, SARS-CoV-2 Spike ProteinShowed high binding affinity to viral entry proteins; predicted favorable drug-like properties. nih.gov

An in-depth analysis of the future perspectives and research directions for the chemical compound this compound reveals a landscape rich with opportunities for innovation in medicinal chemistry and chemical biology. The inherent "privileged scaffold" of the imidazo[1,2-a]pyridine core, known for its wide array of biological activities, positions this compound and its analogues as prime candidates for continued investigation and development. researchgate.netnih.gov Future efforts are geared towards refining synthetic methodologies, deepening the understanding of biological mechanisms, and employing cutting-edge technologies to design next-generation therapeutic agents with superior efficacy and specificity.

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Position Functional Group Biological Impact Reference
C2 (methyl)MethylEnhances metabolic stability but reduces P-glycoprotein efflux .
C3 (phenyl)Electron-deficient arylIncreases binding to benzodiazepine receptors (Ki < 50 nM) via hydrophobic interactions .
C6/C8Halogens (Cl, Br)Improves anticancer activity (IC₅₀ ~2 μM in MCF-7) by intercalating DNA .

Experimental Design : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., α-glucosidase). Validate with isothermal titration calorimetry (ITC) for binding constants .

Advanced: How can contradictory data on enzyme inhibition (e.g., α-glucosidase vs. carbonic anhydrase) be resolved?

Case Study : Derivatives showed IC₅₀ of 0.8 μM for α-glucosidase but >100 μM for carbonic anhydrase II.
Resolution Strategy :

  • Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For α-glucosidase, competitive inhibition suggests direct active-site binding .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes. The phenyl group at C3 sterically blocks access to carbonic anhydrase’s Zn²⁺ pocket .
  • Cross-Screening : Test against isoforms (e.g., hCA I vs. hCA II) to identify selectivity drivers .

Advanced: What in vivo models are suitable for evaluating neurosteroid modulation by this compound derivatives?

Q. Methodological Answer :

  • Rodent Models : Administer compounds (10 mg/kg, i.p.) and measure plasma allopregnanolone via LC-MS/MS. Derivatives with C8-Br substituents increase neurosteroid levels by 300% in 2 hours, correlating with GABAₐ receptor potentiation .
  • Xenopus Oocyte Electrophysiology : Express human GABAₐ receptors (α1β2γ2). EC₅₀ values <1 μM indicate high potency .
  • PK/PD Integration : Monitor brain-to-plasma ratios (0.8–1.2) to confirm CNS penetration .

Basic: What are the key considerations in designing imidazo[1,2-a]pyridines for anti-mycobacterial activity?

Q. Methodological Answer :

  • Lipophilicity Optimization : LogP 2.5–3.5 (calculated via ChemAxon) enhances cell wall penetration.
  • Target Engagement : Use microplate Alamar Blue assays (Mtb H37Rv). MIC ≤1 μg/mL requires C6-Cl/C8-NO₂ substituents .
  • Cytotoxicity Screening : Counter-screen against Vero cells (CC₅₀ >50 μg/mL) to ensure selectivity .

Advanced: How can regioselective Friedel-Crafts acylation be achieved on the imidazo[1,2-a]pyridine core?

Q. Methodological Answer :

  • Catalytic System : Use Sc(OTf)₃ (10 mol%) in CH₂Cl₂ at 0°C for C3-selective acylation.
  • Substituent Effects : Electron-donating groups (e.g., methyl at C2) direct acylation to C3 with >90% regioselectivity .
  • Monitoring : Track reaction progress via in situ IR (C=O stretch at 1680 cm⁻¹) .

Basic: What analytical techniques differentiate this compound from its regioisomers?

Q. Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Correlate H-2 (δ 2.5 ppm) with C2 (δ 20.1 ppm) to confirm methyl placement .
  • XRD : Compare dihedral angles; C2-methyl reduces planarity (θ = 15° vs. 5° in non-methylated analogs) .
  • HPLC-PDA : Use C18 columns (ACN:H₂O = 70:30) to separate regioisomers with ΔtR ≥ 2 minutes .

Q. Tables for Structural and Biological Comparison

Compound C2 Substituent C3 Substituent Notable Activity Reference
This compoundMethylPhenylGABAₐ modulation (EC₅₀ 0.5 μM)
2-Chloro-3-phenylimidazo[1,2-a]pyridineChlorinePhenylAnticancer (IC₅₀ 1.8 μM)
3-Aminoimidazo[1,2-a]pyridineHAminoα-Glucosidase inhibition

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